molecular formula C25H24N2O4S B2880998 N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941966-64-9

N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2880998
CAS RN: 941966-64-9
M. Wt: 448.54
InChI Key: XKZJCQYNKHLPFH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as ME-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ME-2 is a derivative of the naturally occurring indoleamine 2,3-dioxygenase (IDO) inhibitor, 1-methyl-tryptophan. ME-2 has been shown to have promising results in inhibiting IDO activity, which is involved in regulating immune responses and has been implicated in various diseases.

Scientific Research Applications

Enzyme Inhibitory Activities

Research highlights the synthesis of novel compounds, including those derived from N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, for their potential enzyme inhibitory activities. These compounds are evaluated against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study demonstrated that specific derivatives exhibit significant inhibition against these enzymes, suggesting potential for therapeutic applications in conditions associated with enzyme deregulation (Virk et al., 2018).

Green Synthesis

Another aspect of research on similar compounds is focused on green synthesis methods. For instance, the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in various applications, underscores the importance of environmentally friendly chemical processes. This process utilizes novel catalysts to improve efficiency and selectivity, indicating the role of N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide derivatives in promoting sustainable chemical synthesis (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-31-20-13-11-19(12-14-20)15-16-26-25(28)18-27-17-24(22-9-5-6-10-23(22)27)32(29,30)21-7-3-2-4-8-21/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJCQYNKHLPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

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